molecular formula C14H7ClF3NO5 B165780 Acifluorfen CAS No. 50594-66-6

Acifluorfen

Cat. No.: B165780
CAS No.: 50594-66-6
M. Wt: 361.65 g/mol
InChI Key: NUFNQYOELLVIPL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical reactions involving Acifluorfen are primarily catalyzed by enzymes such as esterases and nitroreductases . For instance, an enantioselective esterase from Brevundimonas sp. LY-2, named LacH, can catalyze the hydrolysis of lactofen to form this compound . Similarly, a nitroreductase DnrA from Bacillus sp. Za can transform the nitro group of diphenyl ether herbicides, including this compound .

Cellular Effects

The cellular effects of this compound are primarily related to its interactions with various enzymes. For example, the overexpression of the plastidic isoform of protoporphyrinogen oxidase confers resistance to this compound

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes. For instance, LacH and DnrA can bind to this compound and catalyze biochemical reactions . Molecular docking studies have revealed the mechanisms of these interactions .

Temporal Effects in Laboratory Settings

It is known that the activity of LacH, an enzyme that interacts with this compound, is optimal at a neutral pH and a temperature of 40°C .

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed by enzymes such as LacH and DnrA . These enzymes interact with this compound and catalyze its transformation, potentially affecting metabolic flux or metabolite levels.

Chemical Reactions Analysis

Acifluorfen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, leading to the formation of different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into less oxidized forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acifluorfen has several scientific research applications, including:

Properties

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NO5/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21/h1-6H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFNQYOELLVIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62476-59-9 (hydrochloride salt)
Record name Acifluorfen [BSI:ISO]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0020022
Record name Acifluorfen
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Molecular Weight

361.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acifluorfen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037112
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Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4), 0.12 mg/mL at 25 °C
Record name SID47193733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Acifluorfen
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50594-66-6
Record name Acifluorfen
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Record name Acifluorfen [BSI:ISO]
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Record name Acifluorfen
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Record name Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-
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Record name Acifluorfen
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Record name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
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Record name ACIFLUORFEN
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Record name Acifluorfen
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 °C
Record name Acifluorfen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037112
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid (275.9 g, 0.935 mole), acetic anhydride (276 g, 2.7 mole), glacial acetic acid (276 g, 4.6 mole) and conc. H2SO4 (44 g) were charged into a three-neck 5 liter flask equipped with a mechanical stirrer, thermometer and an addition funnel. Nitric acid (90%, 91.7 g, 1.3 mole) was added at 15°-25° C. over 0.5 hr. The cooling bath was substituted with a water bath and the reaction was stirred for 1.5 hrs. at 30° C. The reaction was quenched with 1250 ml of water (at 30° C.), stirred for 0.25 hr. The resultant yellow precipitate was filtered and washed with 2 liters of water. Recrystallization from toluene (750 ml) afforded 271.6 g of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid; m.p. 120°-121° C.
Quantity
275.9 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
91.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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